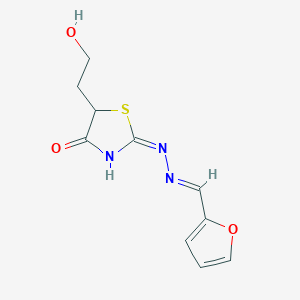
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone, also known as MPTP, is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. MPTP is a potent inhibitor of mitochondrial complex I, which makes it a valuable tool for studying the role of this complex in cellular metabolism and disease.
Applications De Recherche Scientifique
Optical Sensors and Biological Applications
Pyrimidine derivatives, like the one , have been extensively studied for their use as optical sensors and in various biological contexts. Their ability to form coordination and hydrogen bonds makes them suitable for use as sensing probes. This has broader implications for the development of new materials and methodologies in detecting biological and chemical substances. Pyrimidine-based compounds' diverse applications underscore their importance in both sensing technology and medicinal chemistry (Jindal & Kaur, 2021).
Synthesis of Heterocyclic Compounds
The pyranopyrimidine core, closely related to pyrimidine derivatives, highlights the utility of these compounds in synthesizing various heterocyclic structures. These structures are crucial in the pharmaceutical industry, demonstrating the compound's relevance in creating bioactive molecules. The use of hybrid catalysts in these syntheses further emphasizes the evolving methods in organic chemistry to develop compounds with significant biological applications (Parmar, Vala, & Patel, 2023).
Environmental Remediation
Moreover, certain thiazole derivatives have been explored for their potential in environmental remediation, particularly in the degradation of organic pollutants. This application is crucial in addressing the persistent issue of industrial waste and its impact on ecosystems. The enzymatic breakdown of pollutants, facilitated by compounds such as thiazoles, represents a significant step forward in green chemistry and sustainable practices (Husain & Husain, 2007).
Central Nervous System (CNS) Acting Drugs
The structural features of pyrimidine and thiazole derivatives are also being investigated for their potential in CNS drug development. These compounds' functional groups may serve as leads for synthesizing new molecules with CNS activity, highlighting their significance in neuropharmacology (Saganuwan, 2017).
Propriétés
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-9-12(20-8-16-9)13(18)17-5-3-10(6-17)19-11-2-4-14-7-15-11/h2,4,7-8,10H,3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLNYXHHTQOAPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)
![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)
![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)








![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2438342.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2438343.png)